Unraveling the Architecture of Copper Fluoroborate: A Technical Guide to its Crystal Structure
Unraveling the Architecture of Copper Fluoroborate: A Technical Guide to its Crystal Structure
For Immediate Release
This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the crystal structure of copper(II) tetrafluoroborate. This document outlines the key crystallographic parameters, details the experimental protocols for its characterization, and presents visualizations of its structural and analytical workflows.
Core Crystallographic Data
The crystal structure of copper(II) tetrafluoroborate, specifically its hexahydrate form, --INVALID-LINK--₂, has been determined through single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic crystal system. The fundamental crystallographic data, including unit cell parameters at various temperatures, are summarized below. This data is crucial for understanding the material's properties and for computational modeling.
Table 1: Crystal Data and Structure Refinement for Copper(II) Tetrafluoroborate Hexahydrate
| Parameter | 90 K | 150 K | 270 K |
| Empirical Formula | --INVALID-LINK--₂ | --INVALID-LINK--₂ | --INVALID-LINK--₂ |
| Formula Weight | 345.51 g/mol | 345.51 g/mol | 345.51 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 7.552(1) | 7.589(1) | 7.663(2) |
| b (Å) | 9.771(1) | 9.811(1) | 9.882(2) |
| c (Å) | 7.378(1) | 7.411(1) | 7.472(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 91.33(1) | 91.25(1) | 91.09(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 543.7(1) | 551.0(1) | 565.3(2) |
| Z | 2 | 2 | 2 |
Note: Detailed atomic coordinates, bond lengths, angles, and anisotropic displacement parameters are typically found in the full Crystallographic Information File (CIF), which was not accessible at the time of this publication.
Experimental Protocols
The determination of the crystal structure of copper(II) tetrafluoroborate hexahydrate involves two primary stages: synthesis of high-quality single crystals and their analysis using X-ray diffraction.
Synthesis of Copper(II) Tetrafluoroborate Hexahydrate Crystals
Single crystals of --INVALID-LINK--₂ suitable for X-ray diffraction can be prepared by the reaction of a copper(II) salt with fluoroboric acid. A typical laboratory-scale synthesis protocol is as follows:
-
Precursor Reaction: A stoichiometric amount of copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂) is slowly added to a solution of 48% aqueous fluoroboric acid (HBF₄) with constant stirring. The reaction proceeds with the evolution of carbon dioxide or the formation of water, respectively, yielding a clear blue solution of copper(II) tetrafluoroborate.
CuCO₃(s) + 2HBF₄(aq) → Cu(BF₄)₂(aq) + H₂O(l) + CO₂(g)
-
Crystallization: The resulting solution is filtered to remove any unreacted solids. The filtrate is then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks leads to the formation of well-defined, blue, prismatic single crystals of --INVALID-LINK--₂.
Single-Crystal X-ray Diffraction Analysis
The crystal structure is elucidated using single-crystal X-ray diffraction. The general workflow for this analysis is outlined below:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 90 K, 150 K, or 270 K) throughout the experiment. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization, Lorentz factor, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Visualizations
To aid in the understanding of the processes and relationships involved in the analysis of copper fluoroborate's crystal structure, the following diagrams have been generated.
This technical guide provides a foundational understanding of the crystal structure of copper(II) tetrafluoroborate hexahydrate. The provided data and protocols are essential for researchers working with this compound, enabling further investigation into its chemical and physical properties for various applications, including in the synthesis of novel pharmaceutical compounds.
